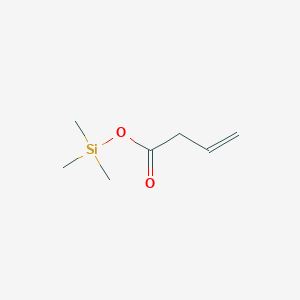
2-(Furan-2-ylmethyl)-3-methylbutan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-ylmethyl)-3-methylbutan-1-imine is an organic compound that belongs to the class of imines It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a butan-1-imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine typically involves the condensation reaction between a furan-2-ylmethylamine and a suitable aldehyde or ketone. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis. This technique can significantly reduce reaction times and improve yields. The use of continuous flow reactors is another approach that can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-ylmethyl)-3-methylbutan-1-imine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted imine or amine products.
Scientific Research Applications
2-(Furan-2-ylmethyl)-3-methylbutan-1-imine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethylamine: A precursor in the synthesis of 2-(Furan-2-ylmethyl)-3-methylbutan-1-imine.
Furan-2-carbaldehyde: Another furan derivative with different reactivity and applications.
2-(Furan-2-ylmethyl)-3-methylbutan-1-amine: The reduced form of the imine compound.
Uniqueness
This compound is unique due to its combination of a furan ring and an imine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)-3-methylbutan-1-imine |
InChI |
InChI=1S/C10H15NO/c1-8(2)9(7-11)6-10-4-3-5-12-10/h3-5,7-9,11H,6H2,1-2H3 |
InChI Key |
NUASWSNGUOUYRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC1=CC=CO1)C=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11918561.png)
![5H-Indeno[5,6-b]furan](/img/structure/B11918583.png)

![2-Azaspiro[4.5]decan-8-amine](/img/structure/B11918598.png)



![(7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11918638.png)
![7-Chlorooxazolo[4,5-c]pyridine](/img/structure/B11918640.png)
![N,6-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11918649.png)

![2H-Naphtho[2,3-C][1,2]oxazete](/img/structure/B11918651.png)

